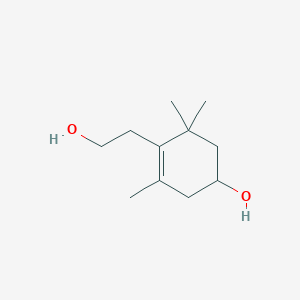
4-(2-Hydroxyethyl)-3,5,5-trimethylcyclohex-3-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydroxyethyl)-3,5,5-trimethylcyclohex-3-en-1-ol is an organic compound with a unique structure that includes a cyclohexene ring substituted with a hydroxyethyl group and three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethyl)-3,5,5-trimethylcyclohex-3-en-1-ol typically involves the reaction of a suitable cyclohexene derivative with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the addition of the hydroxyethyl group to the cyclohexene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, including temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Hydroxyethyl)-3,5,5-trimethylcyclohex-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of 4-(2-oxoethyl)-3,5,5-trimethylcyclohex-3-en-1-one.
Reduction: Formation of 4-(2-hydroxyethyl)-3,5,5-trimethylcyclohexane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(2-Hydroxyethyl)-3,5,5-trimethylcyclohex-3-en-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-Hydroxyethyl)-3,5,5-trimethylcyclohex-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the cyclohexene ring provides structural stability. These interactions can modulate the activity of the target molecules and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Hydroxyethyl)phenol: A phenolic compound with a hydroxyethyl group.
4-(2-Hydroxyethyl)-1,2-benzenediol: A dihydroxybenzene derivative with a hydroxyethyl group.
Uniqueness
4-(2-Hydroxyethyl)-3,5,5-trimethylcyclohex-3-en-1-ol is unique due to its cyclohexene ring structure, which imparts distinct chemical and physical properties compared to aromatic compounds like phenols and benzenediols. This uniqueness makes it valuable for specific applications where the cyclohexene ring’s stability and reactivity are advantageous.
Propriétés
Numéro CAS |
83646-54-2 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
4-(2-hydroxyethyl)-3,5,5-trimethylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C11H20O2/c1-8-6-9(13)7-11(2,3)10(8)4-5-12/h9,12-13H,4-7H2,1-3H3 |
Clé InChI |
IVKNQEUNEKZPBL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(CC(C1)O)(C)C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine](/img/structure/B14406414.png)
phosphanium bromide](/img/structure/B14406416.png)

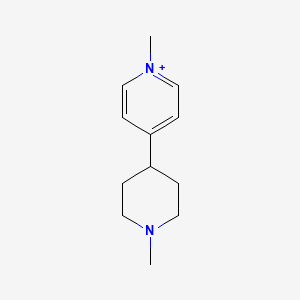
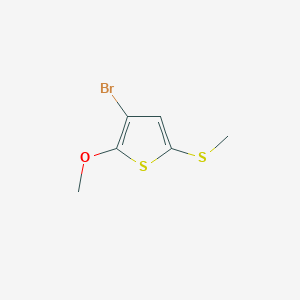
![1-(3,4-Dichlorophenyl)-3-[2-(methylamino)benzoyl]pyrrolidin-2-one](/img/structure/B14406444.png)
![[3-(3-Methylcyclopent-1-en-1-yl)propyl]benzene](/img/structure/B14406451.png)
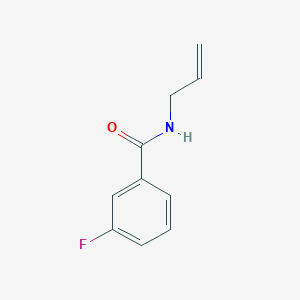

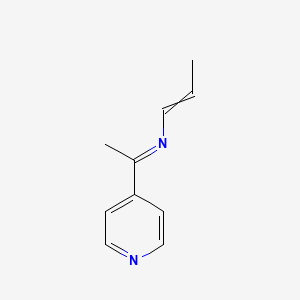
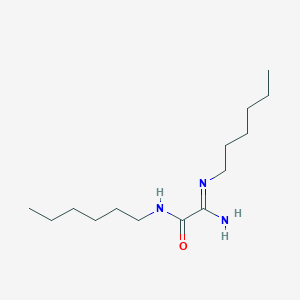
![1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea](/img/structure/B14406480.png)
![1-[3-(2-Methoxyphenyl)prop-1-en-2-yl]-4-methylnaphthalene](/img/structure/B14406483.png)
![5-(Diethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14406497.png)
